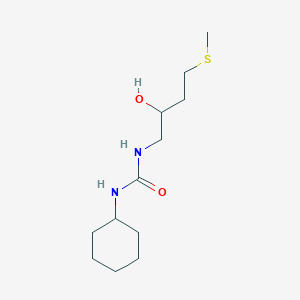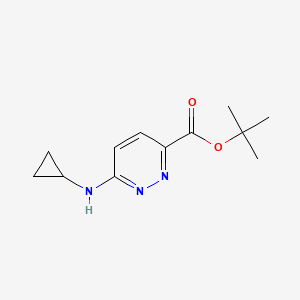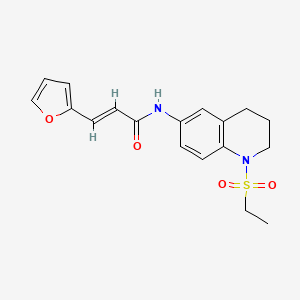
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid” is a chemical compound used for research purposes . It has a molecular formula of C9H13F3O2 and a molecular weight of 210.196.
Synthesis Analysis
The synthesis of carboxylic acids, such as “3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid”, often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods require two steps, but are complementary in that the nitrile intermediate in the first procedure is generated by a SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
TFCHA serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers utilize it to create derivatives with enhanced pharmacological properties. Its trifluoroethyl group can be modified to fine-tune drug solubility, bioavailability, and receptor binding affinity. TFCHA derivatives have been investigated for their potential as anti-inflammatory agents, antimicrobial drugs, and anticancer therapeutics .
Fluorinated Organic Synthesis
Fluorinated compounds are prized for their unique properties, such as increased lipophilicity and metabolic stability. TFCHA, with its trifluoroethyl moiety, contributes to the synthesis of fluorinated analogs. These derivatives find applications in agrochemicals, materials science, and specialty chemicals. Researchers explore TFCHA-based reactions to introduce fluorine atoms selectively into organic molecules .
Agrochemicals and Crop Protection
TFCHA derivatives play a role in designing novel pesticides and herbicides. The trifluoroethyl group enhances the lipophilicity of the resulting compounds, improving their penetration through plant cuticles. Researchers investigate TFCHA-based structures to develop environmentally friendly agrochemicals with reduced toxicity and improved efficacy .
Materials Science and Surface Modification
The trifluoroethyl functionality in TFCHA contributes to surface modification and functionalization. Researchers use TFCHA derivatives to create hydrophobic coatings, self-assembled monolayers, and materials with tailored wetting properties. These applications extend to microfluidics, sensors, and protective coatings for electronic devices .
Fluorinated Building Blocks for Radiolabeling
In positron emission tomography (PET) imaging, fluorine-18 (F-18) is a commonly used radioisotope. TFCHA derivatives serve as precursors for F-18 radiolabeling. By incorporating F-18 into TFCHA-based molecules, researchers develop PET tracers for visualizing biological processes, diagnosing diseases, and monitoring treatment responses .
Chiral Synthesis and Asymmetric Catalysis
TFCHA can be transformed into chiral intermediates, which are essential for asymmetric synthesis. Researchers exploit its stereocenter to create enantiomerically pure compounds. These chiral building blocks find applications in pharmaceuticals, natural product synthesis, and fine chemicals. TFCHA-derived ligands also participate in asymmetric catalysis, enabling efficient and selective transformations .
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-6-2-1-3-7(4-6)8(13)14/h6-7H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDHTBAGCKXPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)

![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)
![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)

![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)
![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)

